molecular formula C16H20N2O2S B224425 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B224425
M. Wt: 304.4 g/mol
InChI Key: MONLSOIOWPNFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as TMB-PS, is a sulfonamide compound that has gained attention in scientific research due to its potential use in various applications.

Mechanism of Action

2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide acts as a fluorescent probe for zinc ions by binding to them and causing a change in fluorescence intensity. As a selective inhibitor of CA IX, this compound binds to the enzyme's active site and inhibits its function, leading to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for CA IX, making it a promising candidate for cancer treatment. Its fluorescent properties also make it useful for imaging and detection of zinc ions in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its high selectivity for CA IX, which allows for targeted inhibition of the enzyme. However, its fluorescent properties may make it unsuitable for certain experiments where fluorescence interference is an issue. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment.

Future Directions

There are several potential future directions for research involving 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is the development of this compound derivatives with improved properties, such as higher selectivity or fluorescence intensity. Another potential direction is the use of this compound in combination with other cancer treatments to enhance their effectiveness. Additionally, this compound could be studied for its potential use in other applications, such as biosensors or drug delivery systems.
In conclusion, this compound is a sulfonamide compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. This compound shows promise as a selective inhibitor of CA IX and a fluorescent probe for zinc ions, and further research may lead to its use in cancer treatment and other applications.

Synthesis Methods

The synthesis of 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 6-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain this compound in a solid form.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems and as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancers.

properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2,3,5,6-tetramethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-10-9-11(2)14(5)16(13(10)4)21(19,20)18-15-8-6-7-12(3)17-15/h6-9H,1-5H3,(H,17,18)

InChI Key

MONLSOIOWPNFIO-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C

Origin of Product

United States

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